molecular formula C9H17NO3 B13305211 (2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid

Cat. No.: B13305211
M. Wt: 187.24 g/mol
InChI Key: JNXKKAUQUHGOLI-KAVNDROISA-N
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Description

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid is a chiral amino acid derivative characterized by the presence of a hydroxycycloheptyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cycloheptanone derivative.

    Hydroxylation: The cycloheptanone is hydroxylated to introduce the hydroxy group at the desired position.

    Amination: The hydroxylated cycloheptanone undergoes amination to introduce the amino group.

    Formation of Acetic Acid Derivative: The final step involves the formation of the acetic acid derivative through appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and modulating biochemical pathways. The hydroxy and amino groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme function.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid: Similar structure but with a cyclohexyl group instead of cycloheptyl.

    (2R)-2-Amino-2-(2-hydroxycyclopentyl)acetic acid: Contains a cyclopentyl group, leading to different chemical properties.

Uniqueness

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid is unique due to its larger cycloheptyl ring, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2R)-2-amino-2-(2-hydroxycycloheptyl)acetic acid

InChI

InChI=1S/C9H17NO3/c10-8(9(12)13)6-4-2-1-3-5-7(6)11/h6-8,11H,1-5,10H2,(H,12,13)/t6?,7?,8-/m1/s1

InChI Key

JNXKKAUQUHGOLI-KAVNDROISA-N

Isomeric SMILES

C1CCC(C(CC1)O)[C@H](C(=O)O)N

Canonical SMILES

C1CCC(C(CC1)O)C(C(=O)O)N

Origin of Product

United States

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